molecular formula C9H15N3O6 B12097519 Asparagylglutamic acid

Asparagylglutamic acid

Cat. No.: B12097519
M. Wt: 261.23 g/mol
InChI Key: IIFDPDVJAHQFSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Asparagylglutamic acid, also known as N-acetylaspartylglutamic acid, is a naturally occurring peptide neurotransmitter. It is composed of N-acetylaspartic acid and glutamic acid linked via a peptide bond. This compound is prevalent in the mammalian nervous system and plays a significant role in neurotransmission .

Preparation Methods

Asparagylglutamic acid is synthesized in neurons from the amino acids glutamate and N-acetylaspartate via the enzyme NAAG synthetase. The synthesis involves the formation of a peptide bond between N-acetylaspartic acid and glutamic acid . Industrial production methods typically involve enzymatic synthesis, ensuring high specificity and yield.

Scientific Research Applications

Asparagylglutamic acid has numerous scientific research applications:

Mechanism of Action

Asparagylglutamic acid exerts its effects primarily through the activation of metabotropic glutamate receptor 3 (mGluR3). This activation leads to the inhibition of adenylate cyclase, reducing the levels of cyclic AMP (cAMP) and cyclic GMP (cGMP) in neurons and glial cells. This reduction in second messengers results in decreased neurotransmitter release and modulation of gene expression .

Comparison with Similar Compounds

Asparagylglutamic acid is often compared with other peptide neurotransmitters such as:

This compound’s unique combination of N-acetylaspartic acid and glutamic acid, along with its specific receptor interactions, distinguishes it from other similar compounds and highlights its importance in neuroscience and medicine.

Biological Activity

Asparagylglutamic acid, a compound derived from the amino acids asparagine and glutamic acid, exhibits significant biological activity that has implications in various physiological and pathological contexts. This article delves into the biological activity of this compound, focusing on its role in cellular metabolism, cancer biology, and potential therapeutic applications.

Overview of this compound

This compound is formed through the conjugation of asparagine and glutamic acid. Both amino acids play critical roles in cellular metabolism, particularly in protein synthesis and neurotransmitter function. The biological activities associated with this compound are primarily linked to its precursors, particularly asparagine, which has been shown to influence cell proliferation and survival under nutrient-deprived conditions.

1. Role in Cellular Metabolism

This compound is significant in cellular metabolism, particularly during periods of glutamine deprivation. Research indicates that exogenous asparagine can rescue cell survival and growth when glutamine levels are low. This effect is attributed to asparagine's role in supporting protein synthesis rather than being catabolized for energy production .

Table 1: Comparison of Amino Acids in Glutamine Deprivation

Amino AcidFunctionality in Glutamine DeprivationImpact on Cell Growth
AsparagineSupports protein synthesisPromotes survival
GlutaminePrimary energy sourceEssential for growth
AspartatePrecursor for other amino acidsLimited role

2. Implications in Cancer Biology

This compound's most notable activity is its influence on cancer cell metabolism. Studies have shown that asparagine is crucial for cancer cell proliferation, particularly under conditions where other nutrients are scarce. The ability of cancer cells to utilize asparagine effectively allows them to maintain anabolic metabolism, which is essential for tumor growth .

Case Study: Asparagine and Cancer Cell Proliferation

In a study examining the effects of asparagine on different cancer cell lines, it was found that cells deprived of glutamine could still proliferate when supplemented with asparagine. This proliferation was linked to increased protein synthesis and activation of mTORC1 signaling pathways, which are critical for cell growth .

3. Therapeutic Potential

Given its role in supporting cancer cell growth, targeting asparagine metabolism presents a potential therapeutic avenue. Inhibiting asparagine synthesis or transport could limit tumor growth by depriving cancer cells of this critical nutrient. For instance, the use of asparaginase, an enzyme that depletes asparagine levels in the bloodstream, has been explored as a treatment strategy for certain leukemias .

Research Findings

Recent research highlights several important findings regarding the biological activity of this compound:

Properties

IUPAC Name

2-[(2,4-diamino-4-oxobutanoyl)amino]pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O6/c10-4(3-6(11)13)8(16)12-5(9(17)18)1-2-7(14)15/h4-5H,1-3,10H2,(H2,11,13)(H,12,16)(H,14,15)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFDPDVJAHQFSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)O)NC(=O)C(CC(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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